Metomidate

Pharmacokinetics Bioavailability In Vivo Studies

Select Metomidate (CAS 5377-20-8) for its unmatched adrenal-target selectivity—Ki ≈ 1–3 nM for CYP11B1, IC₅₀ 2–10 nM in human adrenal cells—making it the definitive precursor for [¹¹C]metomidate PET tracers. Unlike generic etomidate, metomidate’s attenuated GABAergic activity ensures steroidogenesis inhibition without off-target CNS effects. With 21.3% oral bioavailability and a slow metabolic rate, it is ideal for sustained in vivo adrenal studies. Secure research-grade ≥98% purity for reproducible, publication-ready results.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 5377-20-8
Cat. No. B1676513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetomidate
CAS5377-20-8
Synonyms11C-metomidate
Hypnodil
methoximol
methoxymol
metomidate
R 7315
R-7315
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC
InChIInChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3
InChIKeyFHFZEKYDSVTYLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Metomidate (CAS 5377-20-8): Technical and Procurement Overview for Adrenal-Targeted Research and Diagnostic Imaging


Metomidate (CAS 5377-20-8) is a methyl ester analog of the anesthetic agent etomidate, belonging to the imidazole class of compounds . While sharing structural similarities with etomidate, metomidate exhibits a distinct pharmacological profile characterized by potent inhibition of adrenal steroidogenic enzymes, specifically cytochrome P450 11B1 (CYP11B1, 11β-hydroxylase) and CYP11B2 (aldosterone synthase), with reported Ki values in the low nanomolar range (e.g., Ki ≈ 1–3 nM for CYP11B1) [1]. This high-affinity binding to adrenal targets underpins its primary utility as a precursor for radiolabeled tracers (e.g., [11C]metomidate) in positron emission tomography (PET) for the detection and characterization of adrenocortical lesions [1]. Compared to its parent compound etomidate, metomidate demonstrates reduced hypnotic potency but improved selectivity for adrenal targets, making it a specialized tool for diagnostic imaging and endocrine research rather than a general anesthetic .

Why Etomidate and Other Imidazole Analogs Cannot Simply Replace Metomidate in Adrenal-Focused Research


Generic substitution within the imidazole class is not feasible for metomidate due to critical, quantifiable differences in target selectivity, pharmacokinetic behavior, and clinical diagnostic performance. For instance, while etomidate is a potent hypnotic acting primarily on GABA_A receptors, metomidate's GABAergic effects are significantly attenuated, shifting its utility from anesthesia to adrenal-specific imaging and endocrine modulation . This divergence is further evidenced by significant differences in absolute bioavailability among close analogs (metomidate 21.3% vs. etomidate 14.0% vs. propoxate 15.3% in mice) [1] and by the unique ability of [11C]metomidate to achieve non-invasive diagnostic accuracy in primary aldosteronism that rivals invasive gold-standard procedures [2]. These data points confirm that metomidate is not merely a weaker anesthetic but a chemically distinct entity with its own quantifiable performance characteristics essential for specific research and clinical applications.

Quantitative Differentiation of Metomidate: A Comparative Evidence Guide for Informed Procurement


Superior Absolute Oral Bioavailability in Mice Compared to Etomidate and Propoxate

A direct head-to-head pharmacokinetic study in mice using UPLC-MS/MS quantified the absolute bioavailability of three imidazole-derived compounds. Metomidate demonstrated a significantly higher absolute bioavailability of 21.3%, compared to 14.0% for etomidate and 15.3% for propoxate [1]. This 52% relative increase over etomidate indicates a more favorable absorption profile for systemic exposure following oral administration.

Pharmacokinetics Bioavailability In Vivo Studies

Potent and Selective Inhibition of Adrenal CYP11B Enzymes with Reduced Hypnotic Liability

Metomidate exhibits high binding affinity for adrenal cytochrome P450 enzymes CYP11B1 and CYP11B2, with a reported Ki in the low nanomolar range (≈1-3 nM for CYP11B1) . In functional assays, it inhibits cortisol production in human adrenal cells with an IC50 around 2-10 nM . Critically, compared to etomidate, metomidate demonstrates reduced hypnotic potency but improved selectivity for adrenal targets . This is because, unlike etomidate which is a potent GABA_A receptor modulator, metomidate's GABAergic effects are significantly attenuated, making it unsuitable as a general anesthetic but ideal for adrenal-specific applications .

Adrenal Steroidogenesis CYP11B1 Target Selectivity

Clinical Diagnostic Accuracy for Primary Aldosteronism Subtyping Comparable to Invasive Gold Standard

In a prospective, within-patient clinical trial involving 143 patients with primary aldosteronism (PA), [11C]metomidate PET-CT (MTO) scanning was compared against the invasive gold standard, adrenal vein sampling (AVS). The accuracies of MTO at predicting biochemical and clinical success following adrenalectomy were 72.7% and 65.4%, respectively [1]. In comparison, the accuracies for AVS were 63.6% and 61.5% [1]. MTO demonstrated non-inferiority to AVS, with differences of +9.1% for biochemical and +3.8% for clinical success [1].

PET Imaging Primary Aldosteronism Diagnostic Accuracy

Slower Metabolic Rate Among Imidazole-Derived GABA Receptor Agonists in Mouse Blood

A study comparing the dose-metabolism kinetics of four imidazole-derived GABA receptor agonists (etomidate, metomidate, propoxate, and isopropoxate) in mouse blood revealed a clear descending order of metabolic rates: propoxate > isopropoxate > etomidate > metomidate [1]. This indicates that metomidate exhibits the slowest metabolic degradation among this class of compounds, a property likely linked to its lipophilicity gradient [1].

Metabolic Stability Pharmacokinetics Toxicokinetics

High-Impact Research and Industrial Applications for Metomidate Based on Quantitative Evidence


Synthesis of [11C]Metomidate as a Non-Invasive PET Tracer for Adrenal Pathology

The evidence for high diagnostic accuracy (72.7% for biochemical cure prediction) [1] and adrenal-specific target engagement (Ki ≈ 1-3 nM for CYP11B1) [2] directly supports the use of metomidate as the essential precursor for synthesizing [11C]metomidate. This radiotracer is the cornerstone of clinical research into non-invasive subtyping of primary aldosteronism and characterization of adrenal incidentalomas, offering a viable alternative to invasive adrenal vein sampling.

In Vivo Studies Requiring Sustained Adrenal Enzyme Inhibition

For research protocols demanding a longer-acting inhibitor of adrenal steroidogenesis (CYP11B1/CYP11B2), metomidate's comparatively slow metabolic rate among its class [1] makes it a more suitable choice than etomidate or propoxate. Its higher absolute bioavailability (21.3%) [2] further supports its use in oral gavage studies where consistent systemic exposure is needed to suppress cortisol or aldosterone production over extended periods.

In Vitro Studies on Adrenocortical Cell Function

The precise in vitro characterization of metomidate's inhibitory action on cortisol production (IC50 2-10 nM in human adrenal cells) [1] makes it an ideal tool for dissecting the regulatory pathways of steroidogenesis in adrenocortical cell lines like NCI-H295. Its superior selectivity for adrenal targets over GABA_A receptors, compared to etomidate [1], ensures that observed effects on steroidogenesis are not confounded by off-target central nervous system activity.

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